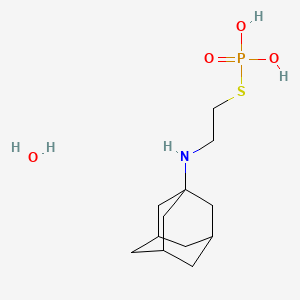

Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate

Description

Adamantane, a tricyclo[3.3.1.1³,⁷]decane structure, imparts unique steric and electronic properties to the molecule . This compound’s structure consists of:

- A 2-aminoethanethiol backbone linked to a hydrogen phosphate ester.

- A 1-adamantyl group attached to the amino nitrogen, enhancing hydrophobicity and rigidity.

Properties

CAS No. |

90378-85-1 |

|---|---|

Molecular Formula |

C12H24NO4PS |

Molecular Weight |

309.36 g/mol |

IUPAC Name |

2-(1-adamantylamino)ethylsulfanylphosphonic acid;hydrate |

InChI |

InChI=1S/C12H22NO3PS.H2O/c14-17(15,16)18-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,1-8H2,(H2,14,15,16);1H2 |

InChI Key |

UOFFFUARLHFHDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCSP(=O)(O)O.O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate typically involves three key steps:

- Formation of the 2-(1-adamantyl)amino ethanethiol intermediate

- Phosphorylation of the thiol-containing intermediate to form the phosphate ester

- Isolation and hydration to obtain the hydrate form

This approach leverages organophosphorylation techniques and amine functionalization, often employing protective groups and controlled reaction conditions to maintain the integrity of sensitive functional groups.

Preparation of 2-(1-adamantyl)amino Ethanethiol Intermediate

The adamantyl amine moiety is introduced by nucleophilic substitution or reductive amination on adamantyl derivatives:

- Starting Materials: 1-adamantylamine or its derivatives serve as the amine source.

- Thiol Introduction: Introduction of the ethanethiol group can be achieved by reacting haloethanethiol derivatives (e.g., 2-bromoethanethiol) with 1-adamantylamine under nucleophilic substitution conditions.

This step requires careful control to avoid over-alkylation or side reactions due to the nucleophilicity of amines and thiols.

Phosphorylation to Form the Hydrogen Phosphate Ester

Phosphorylation of the ethanethiol intermediate to produce the phosphate ester is generally performed by reacting the thiol-containing intermediate with phosphorus oxychloride (POCl3) or related phosphorylating agents:

- Phosphorylating Agents: POCl3, phosphoric acid derivatives, or phosphoryl chlorides.

- Reaction Conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis.

- Catalysts/Additives: Bases such as pyridine or triethylamine may be used to scavenge HCl formed during the reaction.

The phosphorylation step forms the phosphate ester bond linking the ethanethiol moiety to the phosphate group.

Formation of the Hydrate Form

The final compound is isolated as a hydrate, which involves controlled crystallization or precipitation from aqueous or mixed solvent systems:

- Hydration: The phosphate ester is prone to form hydrates due to hydrogen bonding with water molecules.

- Purification: Recrystallization from water or aqueous alcohol mixtures yields the hydrate form with defined stoichiometry.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-Adamantylamine + 2-bromoethanethiol | Nucleophilic substitution, mild heating, inert atmosphere | 2-(1-adamantyl)amino ethanethiol intermediate |

| 2 | Intermediate + POCl3 | Anhydrous solvent, base (pyridine), 0–25°C | Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester) |

| 3 | Crystallization | Aqueous or aqueous-alcohol solvent | Hydrate form of target compound |

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR confirm the formation of the phosphate ester and the adamantyl amine moiety.

- Mass Spectrometry (MS): Confirms molecular weight and presence of phosphate and thiol fragments.

- Infrared Spectroscopy (IR): Identifies characteristic P=O and S-H stretching vibrations.

- X-ray Crystallography: May be used to confirm hydrate structure and molecular conformation.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Amination | 1-adamantylamine + 2-bromoethanethiol, 50–80°C, inert atmosphere | Nucleophilic substitution |

| Phosphorylation Agent | Phosphorus oxychloride (POCl3) or 1,3,2-oxazaphospholidin-2-one | Use of base (pyridine) to neutralize HCl |

| Solvent | Anhydrous dichloromethane, acetonitrile, or DMF | Dry conditions prevent hydrolysis |

| Reaction Time | 2–6 hours | Monitored by TLC or NMR |

| Purification | Recrystallization from aqueous ethanol or water | Yields hydrate form |

| Yield | 50–80% (reported for similar compounds) | Dependent on purity of intermediates |

| Analytical Techniques | ^1H, ^13C, ^31P NMR, MS, IR, X-ray crystallography | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate can undergo various chemical reactions, including:

Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler derivatives.

Substitution: The hydrogen phosphate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethiol group can yield disulfides, while substitution reactions can produce various phosphorylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H21NO3S2

- Molecular Weight : 291.430 g/mol

- CAS Registry Number : 37018-31-8

The compound features a unique adamantyl group, which contributes to its biological activity and interaction with various biological systems. The presence of the thiol group enhances its reactivity and potential applications in biochemical contexts.

Medicinal Chemistry

Ethanethiol derivatives have been explored for their potential as therapeutic agents. The modification of ethanethiol with adamantyl groups has shown promising results in enhancing the pharmacological properties of compounds.

- Case Study : Research indicates that compounds similar to ethanethiol with adamantyl substitutions exhibit enhanced inhibition of certain enzymes, which could be beneficial in treating conditions such as diabetes and cancer .

| Compound | Activity | Reference |

|---|---|---|

| Ethanethiol Derivative | Enzyme Inhibition | |

| Adamantyl Substituted Compound | Antitumor Activity |

Biochemical Applications

The compound's ability to form stable complexes with metal ions makes it useful in biochemical assays and studies involving enzyme kinetics.

- Case Study : In vitro studies have demonstrated that ethanethiol derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, suggesting potential applications in drug design .

| Application | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Metal Ion Complexation | Forms stable complexes for assays |

Materials Science

Ethanethiol derivatives are utilized in the development of new materials, particularly in creating functionalized surfaces for sensors and catalysis.

Mechanism of Action

The mechanism by which ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides structural stability, while the ethanethiol and hydrogen phosphate ester groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.

Comparison with Similar Compounds

Amifostine Hydrate

Structure: Amifostine hydrate (CAS 63717-27-1) replaces the adamantyl group with a 3-aminopropyl side chain. Its IUPAC name is S-{2-[(3-aminopropyl)amino]ethyl} dihydrogen phosphorothioate hydrate . Properties:

- Melting Point : 160–161°C (decomposes)

- logP : 0.78 (moderately hydrophilic)

- PSA: 139.92 Ų (high polarity due to multiple amino and phosphate groups) . Applications: Clinically used as a cytoprotective agent to mitigate chemotherapy and radiotherapy toxicity .

Key Differences :

- Substituent Flexibility: Amifostine’s linear 3-aminopropyl chain allows conformational flexibility, facilitating interactions with biological targets. The adamantyl derivative’s rigid structure may hinder binding to certain receptors but improve metabolic stability.

- Lipophilicity : The adamantyl group likely increases logP compared to Amifostine, suggesting enhanced membrane permeability but reduced aqueous solubility.

Octylamino-Substituted Analog (CAS 63980-99-4)

Structure: Features a 3-octylamino substituent on the ethanethiol backbone: Ethanethiol, 2-[[3-(octylamino)propyl]amino]-, dihydrogen phosphate (ester), hydrate . Properties:

- Molecular Formula : C₁₃H₃₁N₂O₃PS·³/₂H₂O

- The long alkyl chain significantly increases hydrophobicity (logP > 3 estimated).

Comparison :

- Applications : Likely used in lipid-based drug formulations or as a surfactant.

Glutarimide-Containing Analog (CAS 31750-88-6)

Structure: Substituted with a 4-glutarimidobutylamino group: Ethanethiol, 2-(4-glutarimidobutylamino)-, monosodium phosphate (ester), pentahydrate . Properties:

- Molecular Formula : Includes a sodium ion and glutarimide moiety, enhancing solubility (PSA > 150 Ų).

Comparison :

- Charge : The sodium salt improves aqueous solubility, unlike the neutral adamantyl derivative.

Cyclohexylmethyl Isopropylphosphonothiolate (CAS Not Provided)

Structure: Features a cyclohexylmethyl group and isopropylphosphonothiolate ester . Properties:

- Molecular Complexity : The phosphonate ester and cyclohexyl group create a highly lipophilic profile.

Comparison :

- Reactivity : Phosphonates are hydrolytically stable compared to phosphates, altering metabolic pathways.

- Steric Effects : Cyclohexyl provides less rigidity than adamantane but still enhances steric shielding.

Data Table: Structural and Physical Properties

*Exact hydration state unspecified in evidence. †Estimated based on substituent contributions.

Research Findings and Implications

- Adamantyl Derivative : The adamantane group’s rigidity may reduce entropic penalties during receptor binding, improving affinity for hydrophobic targets. However, its synthesis is likely more challenging due to steric hindrance during adamantylamine coupling .

- Amifostine: Clinical success highlights the importance of the 3-aminopropyl group in scavenging free radicals. Structural modifications (e.g., adamantyl) could tailor tissue specificity .

- Hydration Variability: Amifostine is documented as both mono- and trihydrate ( vs. 4), suggesting hydration-dependent crystallinity but consistent bioactivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate to improve yield and purity?

- Methodological Answer :

- Step 1 : Protect reactive functional groups (e.g., amino and thiol groups) using acetyl or tert-butyl groups to prevent side reactions during phosphorylation. Similar strategies are employed in the synthesis of amifostine analogs .

- Step 2 : Use triethylamine as a base to facilitate the phosphorylation reaction, ensuring stoichiometric control to avoid over-esterification .

- Step 3 : Purify the product via column chromatography with a mobile phase of acetonitrile-methanol (7:3) and monitor purity using HPLC with ammonium phosphate buffer (pH 7.5) for optimal resolution .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- HPLC : Employ a gradient elution system (ammonium phosphate buffer and acetonitrile-methanol) with UV detection at 210–220 nm. Ensure light-protected conditions to prevent degradation .

- NMR : Use P NMR to confirm phosphate ester formation and H/C NMR to verify adamantyl and thiol group integration .

- Mass Spectrometry : High-resolution MS (HRMS) in positive ion mode for molecular weight validation, noting the hydrate’s propensity for dehydration under vacuum .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies in phosphate buffers (pH 4–9). Phosphate esters are prone to hydrolysis under acidic conditions; monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess hydrate loss at >80°C. Store lyophilized samples at -20°C to preserve integrity .

Advanced Research Questions

Q. What mechanisms explain the compound’s cytoprotective or bioactivity profile in biological systems?

- Methodological Answer :

- Mechanistic Study : Compare tissue-specific alkaline phosphatase activity (e.g., kidney vs. tumor cells) to evaluate selective activation of the thiol metabolite, as seen in amifostine analogs .

- ROS Scavenging Assays : Use electron paramagnetic resonance (EPR) to quantify reactive oxygen species (ROS) scavenging efficiency in irradiated cell lines .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Modeling : Measure metabolite generation rates (e.g., free thiol) in plasma versus tissue homogenates. Higher vascularity and pH in normal tissues may enhance activation .

- Tissue Distribution Studies : Use radiolabeled S to track biodistribution, correlating with alkaline phosphatase expression levels .

Q. What strategies mitigate challenges in analyzing degradation products or impurities?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (HO), thermal (40–60°C), and photolytic conditions. Identify impurities via LC-MS/MS and compare with known thiophosphate degradation pathways .

- Impurity Profiling : Use orthogonal HPLC methods (ion-pair vs. reverse-phase) to separate polar degradation products like free adamantylamine or inorganic phosphate .

Q. How does the adamantyl group influence the compound’s pharmacokinetics and membrane permeability?

- Methodological Answer :

- Lipophilicity Assessment : Measure logP values (octanol-water) to compare with non-adamantyl analogs. Adamantyl’s hydrophobicity may enhance cell membrane penetration .

- Caco-2 Permeability Assay : Evaluate apical-to-basolateral transport to predict oral bioavailability, noting potential efflux by P-glycoprotein .

Data Contradiction Analysis

Key Considerations for Experimental Design

- Light Sensitivity : Use amber glassware and low-actinic conditions during synthesis and analysis to prevent photodegradation .

- Hydrate Stability : Characterize hydrate ↔ anhydrate transitions via differential scanning calorimetry (DSC) to define storage conditions .

- Biological Assays : Include positive controls (e.g., amifostine) to benchmark cytoprotective activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.